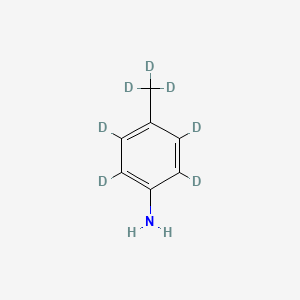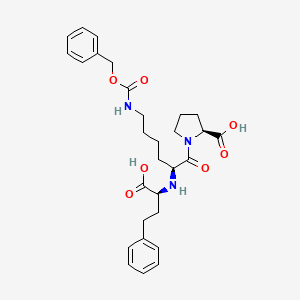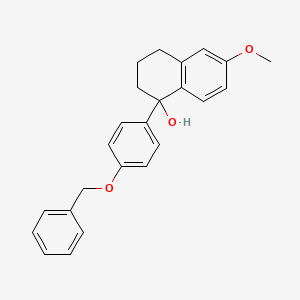
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol, also known as DPC or SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1982 by researchers at Schering-Plough Corporation. Since then, DPC has been widely used in scientific research to understand the role of dopamine in various physiological and pathological conditions.
Mecanismo De Acción
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol acts as a selective antagonist of dopamine D1 receptors, which are found primarily in the brain. By blocking the activity of these receptors, (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognitive function.
Biochemical and Physiological Effects
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channels. In addition, (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol in lab experiments is its selectivity for dopamine D1 receptors, which allows researchers to specifically target this receptor subtype. However, one limitation of using (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol is that it can have off-target effects on other neurotransmitter systems, such as the serotonin system.
Direcciones Futuras
There are many potential future directions for research involving (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol. One area of interest is the role of dopamine in the development of addiction and substance abuse disorders. Another area of interest is the use of (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol as a tool to investigate the role of dopamine in various neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and depression. Finally, there is potential for the development of new drugs based on the structure of (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol that could have improved therapeutic efficacy and reduced side effects.
Métodos De Síntesis
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol can be synthesized through a multi-step process that involves the reaction of 2-amino-1-cyclopentanone with benzaldehyde followed by reduction and purification steps. The yield of this process is typically high, and the purity of the final product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol has been extensively used in scientific research to study the role of dopamine in various physiological and pathological conditions. It has been used to investigate the mechanisms of action of drugs that affect dopamine receptors, such as antipsychotics and antidepressants. (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol has also been used to study the role of dopamine in addiction, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
(1R,2R)-2-(benzhydrylideneamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-17-13-7-12-16(17)19-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17,20H,7,12-13H2/t16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEGXDYYJCNSBU-IAGOWNOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

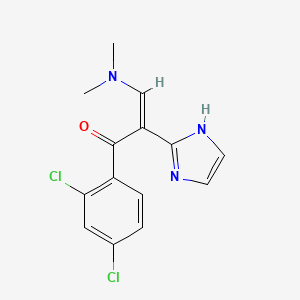
![1H-Cyclopropa[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)

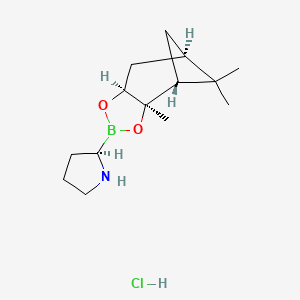
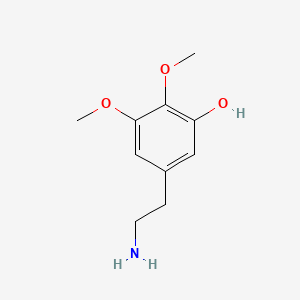
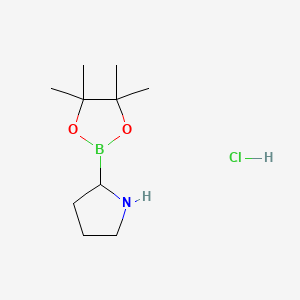
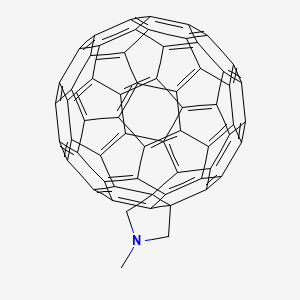


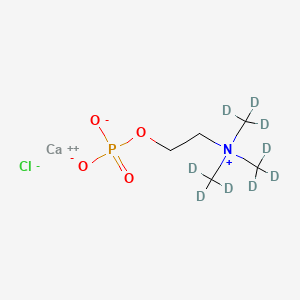
![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/no-structure.png)
